molecular formula C16H9Cl3O2 B2976314 (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone CAS No. 303145-31-5

(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

Cat. No. B2976314
CAS RN: 303145-31-5
M. Wt: 339.6
InChI Key: ZOKBPCZUYALUIB-UHFFFAOYSA-N
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Description

“(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone” is a chemical compound with the molecular formula C16H9Cl3O2 . It is used in various chemical reactions and has specific physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H9Cl3O2 . This indicates that it contains 16 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms. The exact arrangement of these atoms in the molecule defines its structure.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study describes the synthesis of benzofuran derivatives, including compounds similar to (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone, which were tested for antimicrobial activity. These compounds were prepared via Knoevenagel condensation and screened for their ability to inhibit microbial growth. The synthesized benzofuran derivatives showed varied antimicrobial properties, indicating their potential as antimicrobial agents (Kenchappa et al., 2016).

Molecular Docking and Antimicrobial Agents

Another investigation focused on the synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones through an ultrasound-assisted Rap–Stoermer reaction. The compounds synthesized in this study, including structures related to this compound, were evaluated for their potential as antimicrobial agents. The study highlights the application of these compounds in addressing bacterial and fungal infections, emphasizing the role of benzofuran derivatives in developing new antimicrobial agents (Zhang et al., 2012).

Synthesis and Biological Activity

Research has also been conducted on the synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and their effects on antiproliferative activity and the reversal of multidrug resistance in human cancer cell lines. This study illustrates the potential of benzofuran derivatives, similar to this compound, in cancer research and treatment. The compounds displayed significant antiproliferative activity and were effective in reversing multidrug resistance, highlighting their importance in cancer therapy (Parekh et al., 2011).

properties

IUPAC Name

(5-chloro-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKBPCZUYALUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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